

understanding the chemical reactivity of 3-Chloro-4-methylpyridin-2-amine

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Compound of Interest

Compound Name: 3-Chloro-4-methylpyridin-2-amine

Cat. No.: B1588764

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An In-depth Technical Guide to the Chemical Reactivity of **3-Chloro-4-methylpyridin-2-amine**

Abstract

3-Chloro-4-methylpyridin-2-amine (CAS: 133627-45-9) is a pivotal heterocyclic building block in modern medicinal chemistry and process development. Its strategic placement of chloro, amino, and methyl groups on an electron-deficient pyridine ring imparts a unique and versatile reactivity profile. This guide provides an in-depth analysis of the molecule's electronic structure and explores its participation in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By contextualizing its reactivity through its role as a key intermediate in the synthesis of pharmaceuticals like the non-nucleosidic reverse transcriptase inhibitor Nevirapine, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage this compound in their synthetic endeavors.

Introduction and Significance

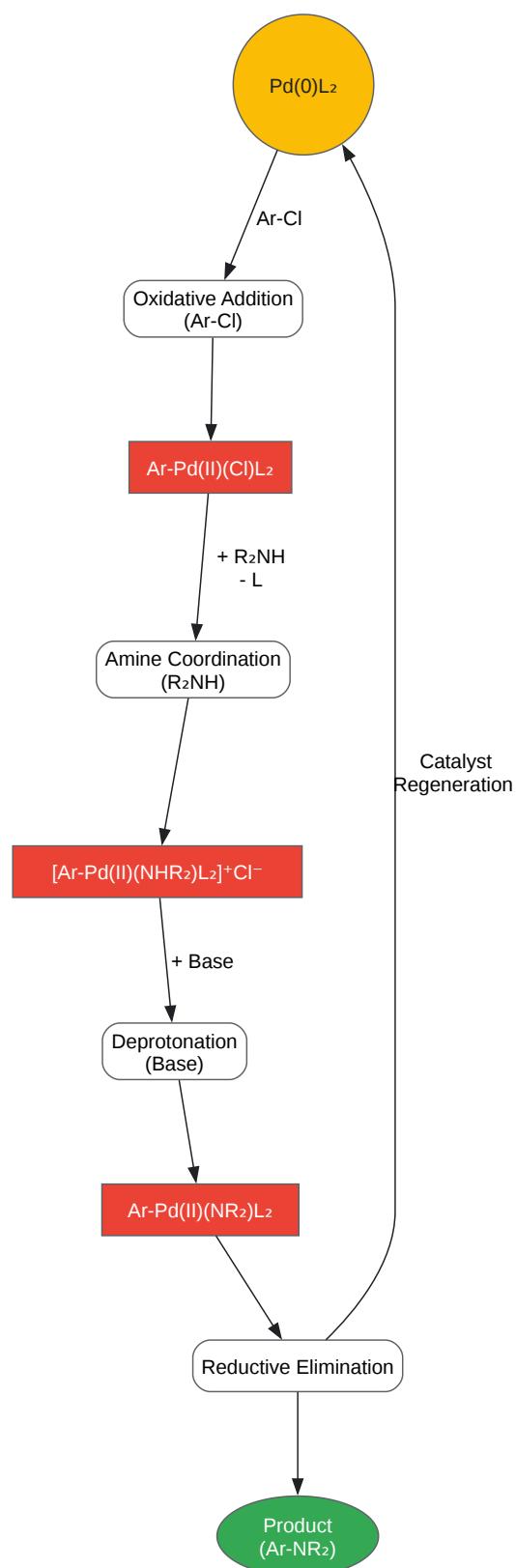
3-Chloro-4-methylpyridin-2-amine, also known as 2-amino-3-chloro-4-picoline (CAPIC), is a substituted pyridine derivative with the molecular formula $C_6H_7ClN_2$.^[1] Its significance in the pharmaceutical industry is well-established, primarily as a crucial intermediate for the synthesis of Nevirapine, an antiretroviral drug used to treat HIV-1 infection.^{[2][3][4]} The molecule's utility stems from the distinct reactivity of its functional groups, which allows for sequential and regioselective modifications, making it an ideal scaffold for building complex molecular architectures.

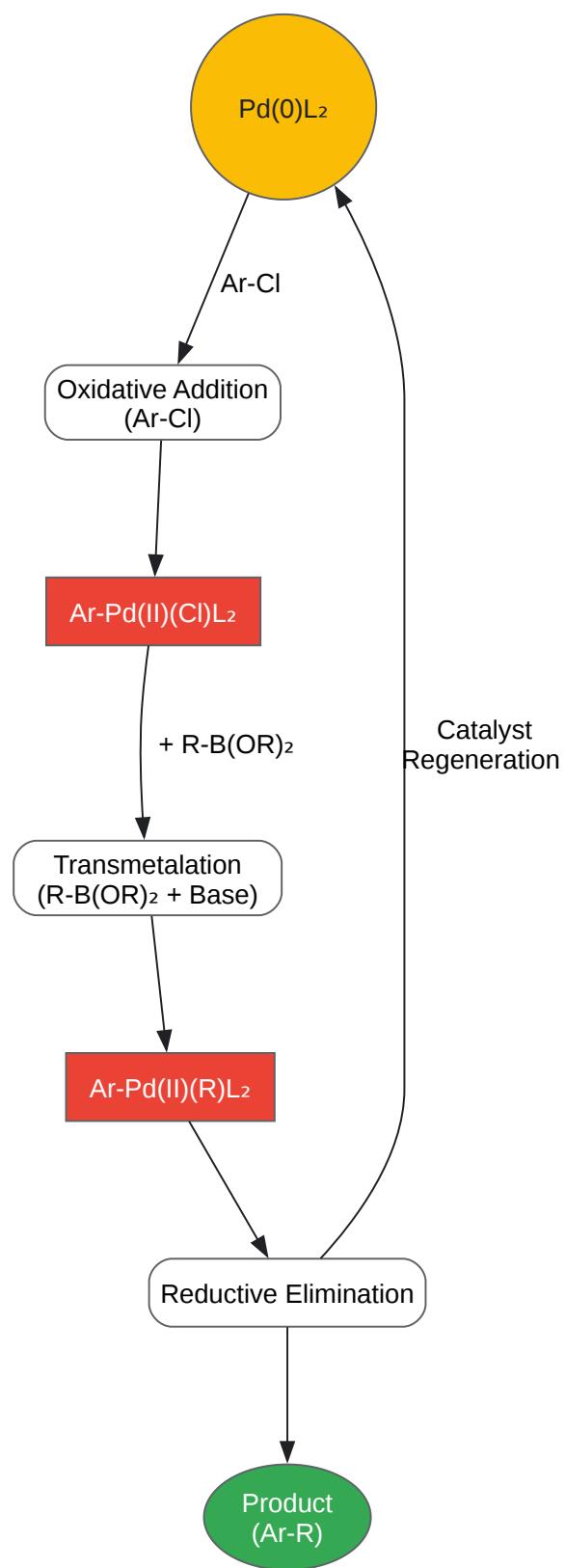
Molecular Structure and Electronic Reactivity Analysis

The chemical behavior of **3-Chloro-4-methylpyridin-2-amine** is dictated by the interplay of its three substituents on the pyridine core. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom. This fundamental property is further modulated by the attached functional groups:

- Amino Group (-NH₂ at C2): As a powerful electron-donating group through resonance (+M effect), the amino group increases the electron density of the ring, particularly at the ortho (C3) and para (C5) positions. It also serves as a primary nucleophilic center.
- Chloro Group (-Cl at C3): The chloro group is strongly electron-withdrawing by induction (-I effect) but a weak electron-donator by resonance (+M effect). Its net effect is deactivating. Positioned adjacent to the amino group, it significantly influences the regioselectivity of reactions. More critically, the chloro group on the electron-poor pyridine ring is an excellent leaving group in nucleophilic aromatic substitution and an active site for oxidative addition in cross-coupling catalysis.
- Methyl Group (-CH₃ at C4): This group is weakly electron-donating through induction (+I effect) and hyperconjugation, slightly increasing the ring's electron density.

This electronic arrangement creates a molecule with distinct reactive sites, making it amenable to a variety of transformations.





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